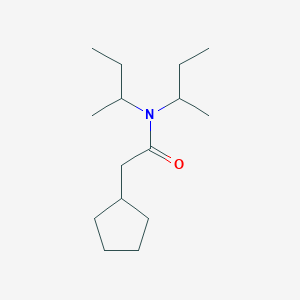![molecular formula C13H20OSi B14370173 Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane CAS No. 90270-50-1](/img/structure/B14370173.png)
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to a dimethyl group and a 3-methylbut-3-en-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane typically involves the reaction of phenylsilane with 3-methylbut-3-en-2-ol in the presence of a catalyst. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The phenyl or dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of functionalized silanes.
科学的研究の応用
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
作用機序
The mechanism by which Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a range of chemical reactions. The phenyl and dimethyl groups contribute to the compound’s stability and reactivity, enabling it to interact with different substrates and catalysts.
類似化合物との比較
Similar Compounds
Dimethylphenylsilane: Lacks the 3-methylbut-3-en-2-yloxy group, making it less versatile in certain applications.
Trimethylphenylsilane: Contains an additional methyl group, which can affect its reactivity and applications.
Uniqueness
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable compound for a wide range of scientific and industrial applications.
特性
CAS番号 |
90270-50-1 |
|---|---|
分子式 |
C13H20OSi |
分子量 |
220.38 g/mol |
IUPAC名 |
dimethyl-(3-methylbut-3-en-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C13H20OSi/c1-11(2)12(3)14-15(4,5)13-9-7-6-8-10-13/h6-10,12H,1H2,2-5H3 |
InChIキー |
RXUUFXXEQHIATO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=C)C)O[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)





![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)


